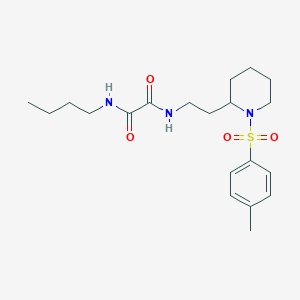

N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Description

N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a butyl group at the N1 position and a 2-(1-tosylpiperidin-2-yl)ethyl moiety at the N2 position. This structural complexity suggests applications in pharmaceutical chemistry, particularly in targeting protein-binding interfaces or enzyme inhibition.

Properties

IUPAC Name |

N-butyl-N'-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N3O4S/c1-3-4-13-21-19(24)20(25)22-14-12-17-7-5-6-15-23(17)28(26,27)18-10-8-16(2)9-11-18/h8-11,17H,3-7,12-15H2,1-2H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZFXZVVDPGRPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves the following steps:

Formation of the Tosylpiperidinyl Intermediate: The initial step involves the tosylation of piperidine to form the tosylpiperidinyl intermediate. This reaction is usually carried out using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Butylamine: The tosylpiperidinyl intermediate is then coupled with butylamine to form the desired product. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage. This is typically achieved by reacting the intermediate with oxalyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Antiviral Activity

Modifications to the oxalamide chain, such as replacing it with succinamide, abolished activity in analogs . The butyl and tosylpiperidine groups may enhance hydrophobic interactions with the HIV-1 gp120 "Phe43 cavity," a critical binding site for viral entry . In contrast, S336 lacks bulky substituents, prioritizing flavor receptor (hTAS1R1/hTAS1R3) activation over antiviral targeting .

Metabolic and Toxicological Profiles

S336 and its analog S5456 (2,3-dimethoxybenzyl variant) showed moderate CYP3A4 inhibition (51% at 10 µM) but remained below regulatory safety thresholds . The target compound’s tosyl group may reduce metabolic interference due to steric hindrance, though empirical data are needed. Branched alkyl groups in bis(aminoalcohol) oxalamides (e.g., isobutyl) exhibit low thermal stability, whereas the linear butyl group in the target compound may improve stability .

Material Science and Organogelation

Bis(aminoalcohol) oxalamides with phenylalanine moieties form stable organogels via hydrogen bonding, whereas branched alkyl analogs fail to gel . The target compound’s tosylpiperidine group likely disrupts gelation due to steric bulk but could enhance solubility in lipophilic matrices for drug delivery. Hydroxyl-terminated oxalamides (OXA1/OXA2) excel in polymer synthesis, a niche less accessible to the hydrophobic target compound .

Research Findings and Implications

Antiviral Specificity : The oxalamide scaffold is critical for HIV entry inhibition, with substituent size and hydrophobicity dictating efficacy. Piperidine rings in analogs improved target binding, but tetramethylpiperidine modifications reduced activity . The target compound’s tosylpiperidine may balance rigidity and binding affinity.

Regulatory Precedents : S336’s regulatory approval highlights oxalamides’ safety in food applications, but pharmaceutical derivatives require stricter metabolic profiling .

Material Compatibility : Hydrophilic oxalamides (e.g., OXA1) are preferred in biodegradable polymers, whereas lipophilic variants like the target compound may serve better in drug encapsulation .

Biological Activity

N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide features:

- Oxalamide Backbone : The core structure includes an oxalamide group which is known for its ability to form hydrogen bonds, potentially influencing its interaction with biological targets.

- Tosylpiperidinyl Moiety : The presence of the tosylpiperidine ring enhances lipophilicity and may facilitate binding to specific receptors or enzymes.

The mechanism of action for N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with various biological molecules:

- Binding Affinity : The compound is hypothesized to bind to neurotransmitter receptors, modulating their activity. This can lead to alterations in signaling pathways associated with pain, inflammation, and other physiological responses.

- Enzyme Interaction : It may also interact with specific enzymes, potentially acting as an inhibitor or modulator, which could be beneficial in therapeutic contexts.

1. Neurotransmitter Modulation

Research indicates that compounds similar to N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide have been explored for their effects on neurotransmitter systems. This includes potential applications in treating conditions such as anxiety and depression through modulation of serotonin and dopamine pathways.

3. Anti-inflammatory Effects

Given the role of inflammation in various diseases, compounds that can modulate inflammatory pathways are of great interest. Preliminary data suggest that this compound may influence cytokine production or other inflammatory mediators.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-cyclopentyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | Cyclopentyl group | Potential analgesic and anti-inflammatory effects |

| N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | Isopropyl group | Investigated for modulation of neurotransmitter receptors |

| N1-cycloheptyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | Cycloheptyl group | Similar binding properties with potential therapeutic applications |

Case Studies and Research Findings

While specific case studies on N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide are scarce, related compounds have been documented in various research articles:

- Study on Neurotransmitter Interaction : A study found that oxalamides can act as ligands for serotonin receptors, indicating a possible pathway for N1-butyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide's action in modulating mood disorders.

- Analgesic Research : Research involving structurally similar oxalamides demonstrated significant pain relief in animal models, suggesting that this class of compounds warrants further exploration for analgesic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.